

TRV056: Application Notes and Protocols for Functional Selectivity and Biased Agonism Assays

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Compound of Interest

Compound Name: TRV056

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Introduction to TRV056 and Biased Agonism at the AT1 Receptor

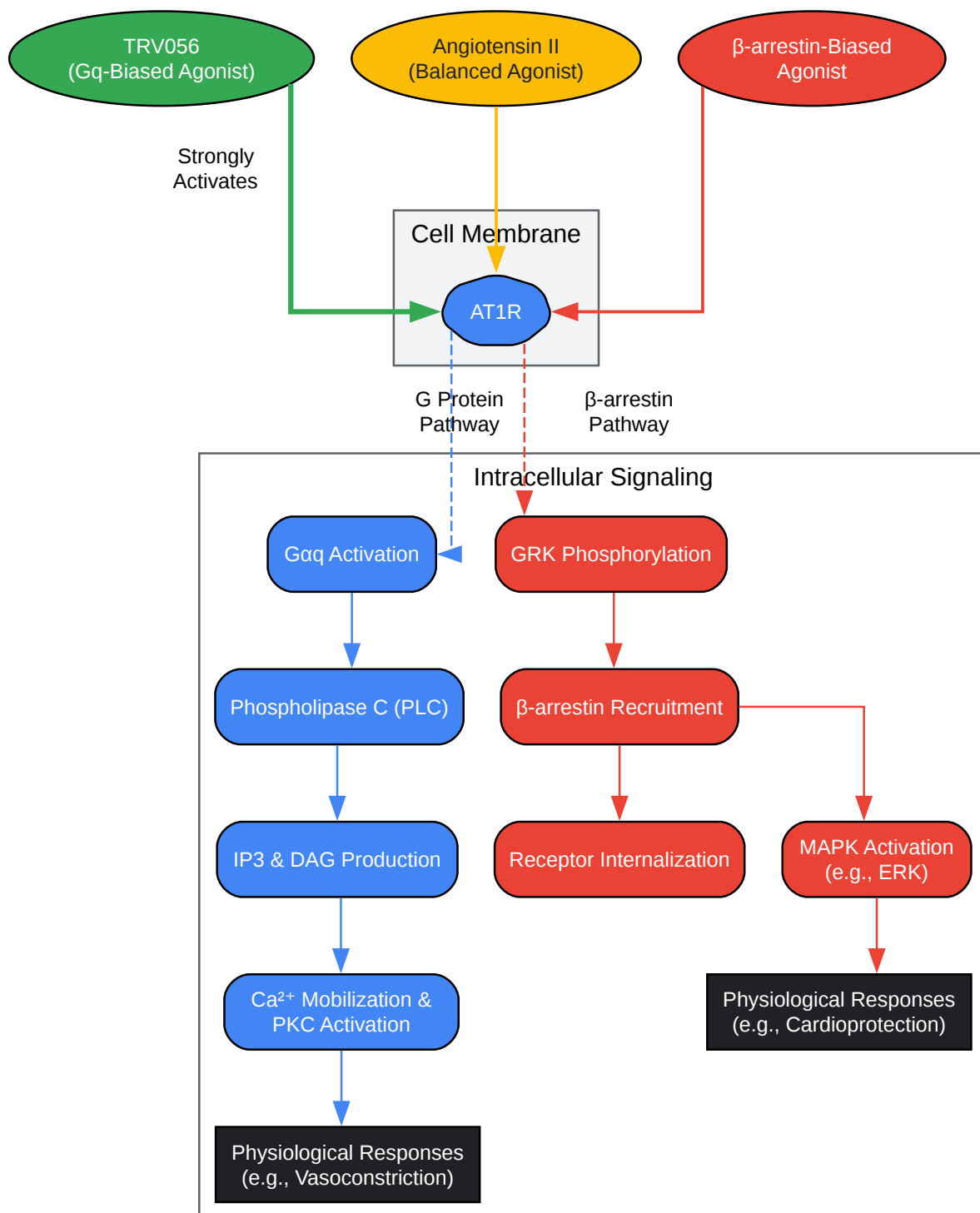
TRV056 is a synthetic peptide analog of Angiotensin II (AngII) that functions as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2] The AT1R, a G protein-coupled receptor (GPCR), is a critical regulator of cardiovascular physiology, and its signaling is classically associated with Gq protein activation, leading to downstream effects like vasoconstriction.[1][3] However, like many GPCRs, the AT1R can also signal through a G protein-independent pathway mediated by β -arrestins.[4]

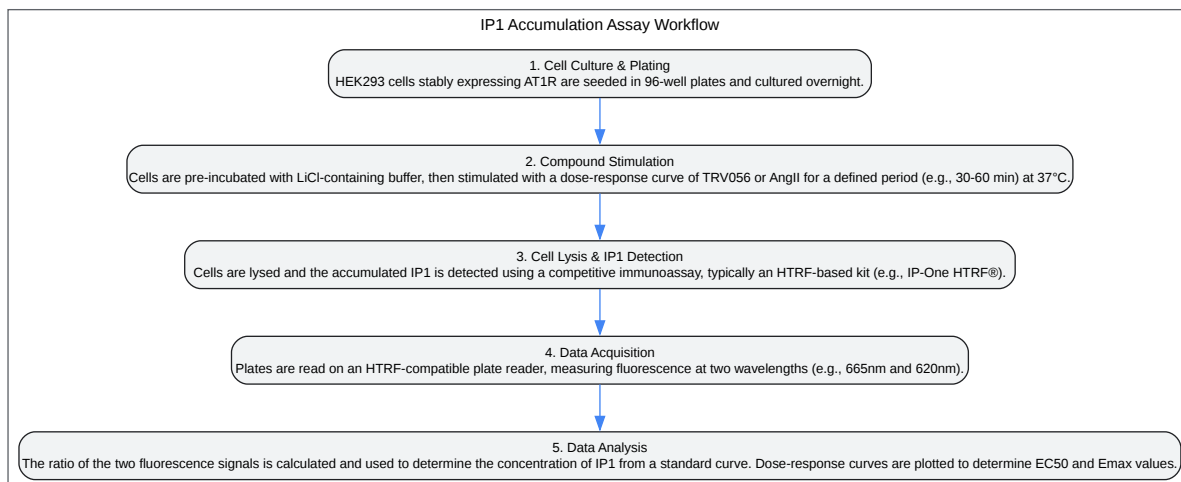
The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one of these signaling pathways over the other.[4] **TRV056**, and its close analog TRV055, are classified as "gain-of-function" ligands for the Gq pathway. They exhibit more than 10-fold greater allosteric coupling to Gq and are more efficacious in stimulating Gq-mediated signaling, such as inositol monophosphate (IP1) generation, compared to the endogenous agonist AngII.[5] Crucially, they show similar efficacy to AngII in recruiting β -arrestin.[5] This Gq-bias makes **TRV056** a valuable tool for dissecting the distinct physiological roles of Gq- and β -arrestin-mediated signaling downstream of the AT1R.

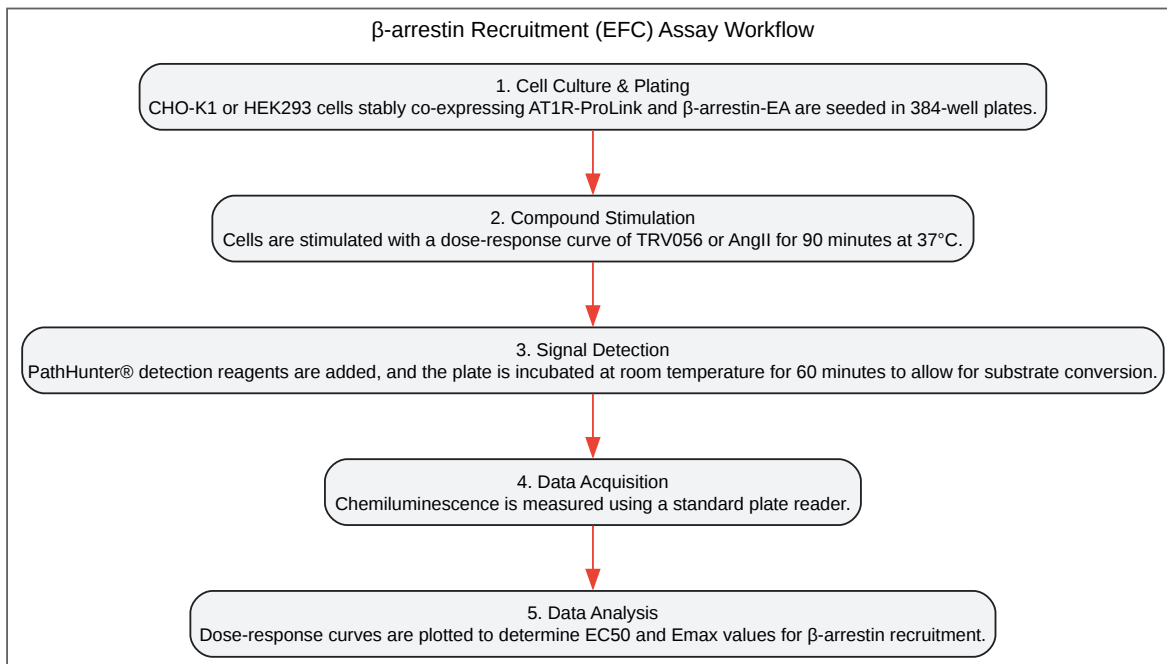
These application notes provide an overview of the signaling pathways, quantitative data on **TRV056**'s functional selectivity, and detailed protocols for key in vitro assays used to characterize its biased agonist profile.

Signaling Pathways of the Angiotensin II Type 1 Receptor (AT1R)

The AT1R can initiate two major signaling cascades upon agonist binding. The canonical pathway involves the activation of heterotrimeric G proteins, primarily of the Gq/11 family. The alternative pathway is mediated by the recruitment of β -arrestin proteins.







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